7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is a chemical compound that belongs to the class of spirocyclic compounds. It features a unique structure that includes both nitrogen and oxygen atoms within its spiro framework, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry.
This compound can be synthesized from various precursors through specific chemical reactions. The detailed synthetic routes and methodologies are crucial for understanding its production and potential modifications.
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is classified as a spirocyclic amine due to the presence of a nitrogen atom in its structure, along with an ether linkage (the oxygen atom). Its classification can also extend to include it within the broader category of heterocycles, given the presence of multiple different atoms in the ring structure.
The synthesis of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane typically involves multi-step organic reactions. Common methods include:
The synthesis may involve:
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as:
The mechanism of action for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane is primarily related to its interactions with biological targets:
Studies indicate that compounds with similar structures often exhibit significant biological activity, including antimicrobial and anticancer properties, which could be explored further for this specific compound.
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane has potential applications in several scientific fields:
The structural diversity achievable within the spiro[4.5]decane scaffold is vast, with subtle modifications significantly influencing drug-like properties and target engagement. 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane (CAS 1488879-96-4 for the free base; CAS 2580200-88-8 for the hydrochloride salt) occupies a distinct niche within this chemical space [1] [2]. Its defining characteristics include a geminal dimethyl group on the saturated six-membered ring containing an oxygen atom (oxa ring) and a secondary amine embedded within the five-membered ring (aza ring). This configuration contrasts sharply with other common spiro[4.5]decane derivatives. For instance, 7-Methyl-8-oxa-2-azaspiro[4.5]decane (CAS not specified in results, but structurally defined) features a single methyl group and reversed positioning of the oxygen and nitrogen atoms within the spiro system [5]. Similarly, simple structures like 1-Oxa-8-azaspiro[4.5]decane lack the steric bulk and conformational constraints introduced by the quaternary carbon center present in the 7,7-dimethyl variant.
Table 1: Comparative Analysis of Key Spiro[4.5]decane Scaffold Modifications
Compound Name | CAS Number | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activities (from Analogues) |
---|---|---|---|---|---|
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane | 1488879-96-4 | 7,7-gem-dimethyl, 6-member oxa ring, 9-member aza ring | C₁₀H₁₉NO | 169.27 | Fibroblast Growth Factor Receptor inhibition (inferred) |
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane HCl | 2580200-88-8 | Hydrochloride salt of above | C₁₀H₂₀ClNO | 205.72 | Improved solubility for salt formation |
7-Methyl-8-oxa-2-azaspiro[4.5]decane | Not Provided | Single methyl, reversed O/N positioning | C₉H₁₇NO | 155.24 | Vanin-1 inhibition, 17β-HSD1 inhibition [5] |
1-Oxa-8-azaspiro[4.5]decane hydrochloride | 3970-79-4 | No methyl groups, basic amine for salt formation | C₉H₁₈ClNO | Not Provided | Primarily used as synthetic intermediate |
2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | Alternative O/N positioning, hydrochloride salt | C₉H₁₈ClNO | Not Provided | Intermediate for bioactive molecule synthesis |
The pharmacological implications of these structural differences are profound. The geminal dimethyl group in 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane introduces significant steric bulk and conformational rigidity around the quaternary carbon. This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing binding affinity and selectivity for target proteins compared to more flexible analogues lacking the dimethyl substitution [1] [5]. Furthermore, the positioning of the nitrogen atom as a secondary amine (in the free base form) creates a site readily available for salt formation (e.g., hydrochloride) or for derivatization into amides, sulfonamides, or ureas, expanding the scope for structure-activity relationship (SAR) exploration. This versatility is evident in its commercial availability both as a free base (97% purity) and as a hydrochloride salt [1] [2]. Research into structurally related spirocycles, such as 7-Methyl-8-oxa-2-azaspiro[4.5]decane, has demonstrated their potential as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors relevant in hepatocellular carcinoma, Vanin-1 enzyme inhibitors involved in inflammation and metabolism, and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) inhibitors for modulating steroid hormone levels [5]. While specific target validation data for 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane itself is limited in the provided sources, its close structural similarity strongly suggests it possesses a comparable pharmacophore potential, potentially offering enhanced metabolic stability or altered binding kinetics due to its unique substitution pattern.
The precise location of heteroatoms within the spiro[4.5]decane framework is not merely a topological concern; it fundamentally dictates the molecule's electronic distribution, hydrogen bonding capacity, dipole moment, and overall three-dimensional shape, collectively known as stereoelectronic properties. In 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane, the oxygen atom is situated within the six-membered ring (6-oxa), while the nitrogen atom resides within the five-membered ring (9-aza). This specific arrangement creates a distinct electronic environment compared to isomers where the heteroatom positions are swapped (e.g., 9-oxa-6-aza systems) or where both heteroatoms are in the same ring.
The oxygen atom in the six-membered ring primarily influences the scaffold through its lone pair electrons and its high electronegativity. This results in a permanent dipole moment localized near the oxygen, making the surrounding region electron-rich. This electron density can engage in favorable interactions with target binding sites, such as forming hydrogen bond acceptors (e.g., with backbone amide NH groups or serine/threonine hydroxyls in enzymes) or participating in dipole-dipole interactions or cation-π interactions if proximal to positively charged residues like arginine or lysine. Furthermore, the oxygen atom significantly impacts the conformational preferences of the six-membered ring. While typically adopting a chair conformation, the presence of the oxygen alters bond angles and bond lengths compared to a cyclohexane ring, potentially leading to subtle but crucial differences in the presentation of substituents or the dimethyl groups towards a biological target [1] [5].
Conversely, the secondary amine nitrogen within the five-membered ring (9-aza) offers complementary functionality. In its free base form (C₁₀H₁₉NO), this nitrogen possesses a lone pair of electrons, rendering it basic and capable of being protonated under physiological conditions to form an ammonium ion (as in the hydrochloride salt, C₁₀H₂₀ClNO). This protonation dramatically alters the molecule's properties:
The five-membered ring containing the nitrogen (pyrrolidine-like) has a reduced puckering barrier compared to six-membered rings, leading to greater conformational flexibility at physiological temperatures. The geminal dimethyl group at C7 exerts a pronounced gauche effect and introduces significant 1,3-diaxial-like steric interactions, further constraining the conformational flexibility of the adjacent oxa ring and influencing the spatial orientation of the nitrogen atom. The combined stereoelectronic effects – the electron-rich oxa ring, the basic/charged aza nitrogen, and the steric bulk of the dimethyl groups – create a unique pharmacophoric landscape. This landscape allows the molecule to interact with diverse biological targets through a combination of van der Waals contacts (via the hydrophobic cyclohexyl and methyl groups), hydrogen bonding (via the oxa oxygen as acceptor and the aza N-H as donor), and electrostatic interactions (via the protonated nitrogen). The specific positioning of the nitrogen in the smaller ring potentially makes it more sterically accessible for interaction with protein targets compared to placements within the larger ring system [1] [2] [5].
Table 2: Stereoelectronic Properties of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane and Key Features
Structural Feature | Stereoelectronic Property | Impact on Molecular Behavior & Drug Design |
---|---|---|
6-Oxa (O in 6-member ring) | High electronegativity; Lone pair electrons; Permanent dipole | Hydrogen bond acceptor; Dipole-dipole interactions; Influences ring conformation (chair); Creates electron-rich region |
9-Aza (N in 5-member ring) | Basic secondary amine (pKa ~9-11 estimated); Lone pair (free base); Positive charge when protonated (HCl salt) | Hydrogen bond donor/acceptor (free base); Strong H-bond donor & ionic interactions (salt); Site for derivatization (amide/sulfonamide formation); Increases hydrophilicity when protonated |
7,7-gem-Dimethyl Group | Steric bulk; Inductive electron donation (+I effect); Gauche effects | Enforces conformational rigidity; Defines spatial orientation of rings; Enhances metabolic stability (blocking oxidation); Creates hydrophobic binding surface |
Spiro Junction (C7) | Quaternary carbon center; Tetrahedral geometry | Enforces perpendicular ring orientation; Restricts conformational flexibility; Creates distinct 3D shape |
Hydrochloride Salt (C₁₀H₂₀ClNO) | Ionic compound; Crystalline solid | Improved aqueous solubility; Enhanced crystallinity for purification; Altered solid-state packing; Suitable for salt formation screening [1] |
The synergistic interplay of these stereoelectronic effects makes 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane a highly versatile building block. Its synthesis, typically starting from appropriately substituted tetrahydropyran precursors and involving steps like nucleophilic substitution and cyclization under basic conditions, aims to optimize yield while preserving the critical stereoelectronic features [5]. The scaffold's commercial availability (free base: CAS 1488879-96-4, HCl salt: CAS 2580200-88-8) underscores its recognized value in medicinal chemistry for exploring novel therapeutic avenues, leveraging its unique three-dimensionality and diverse interaction capabilities [1] [2].
Table 3: Key Identifiers and Properties of 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane
Property | Free Base | Hydrochloride Salt |
---|---|---|
CAS Registry Number | 1488879-96-4 [2] | 2580200-88-8 [1] |
Molecular Formula | C₁₀H₁₉NO [2] | C₁₀H₂₀ClNO [1] |
Molecular Weight | 169.27 g/mol [2] | 205.72 g/mol [1] |
IUPAC Name | 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane [2] | 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride [1] |
SMILES Notation | CC1(C)CNCC2(CCCC2)O1 [2] | CC1(C)CNCC2(CCCC2)O1.Cl [1] |
Purity (Commercial) | 97% [2] | Not specified (typically >95%) [1] |
Storage Conditions | Not specified | Cold-chain transportation recommended [1] |
Primary Role in Drug Design | Conformationally constrained heterocyclic building block; Secondary amine for derivatization or salt formation | Water-soluble form for biological screening; Stable crystalline material |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0